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Abstract
(-)-Coniine, the toxic principle of poison hemlock (Conium maculatum), is a piperidine alkaloid

notorious for its potent neurotoxicity. Its mechanism of action is primarily centered on the

nicotinic acetylcholine receptors (nAChRs), where it acts as a potent agonist, leading to

neuromuscular blockade and, ultimately, respiratory paralysis. The biological activity of coniine

is intrinsically linked to its specific molecular structure. This technical guide provides a

comprehensive analysis of the structure-activity relationship (SAR) of (-)-coniine, summarizing

quantitative toxicity and receptor binding data, detailing key experimental protocols, and

illustrating the critical signaling and biosynthetic pathways. A deep understanding of coniine's

SAR is crucial for toxicology, pharmacology, and the development of novel nicotinic ligands.

Molecular Structure and Stereochemistry
Coniine is chemically known as 2-propylpiperidine. Its structure features a saturated six-

membered nitrogen-containing heterocycle (the piperidine ring) with a propyl side chain at the

second position. A critical feature of this structure is the chiral center at the C-2 position, giving

rise to two distinct stereoisomers: (R)-(-)-coniine and (S)-(+)-coniine. Natural coniine is often

found as a racemic mixture, but the enantiomers exhibit significantly different biological

potencies.[1] The (R)-(-) enantiomer is consistently reported to be the more biologically active

and toxic form.[1][2]
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Other structurally related alkaloids are also present in Conium maculatum, including γ-

coniceine (the biosynthetic precursor to coniine, featuring a double bond in the piperidine ring)

and N-methylconiine.[3][4] These analogs provide valuable points of comparison for

understanding the structural determinants of activity.

Mechanism of Action at the Neuromuscular
Junction
The primary target of coniine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion

channel crucial for neurotransmission.[4][5] At the neuromuscular junction, coniine binds to the

postsynaptic nAChRs, mimicking the action of acetylcholine.[1] This binding event opens the

ion channel, causing an influx of sodium ions and leading to depolarization of the muscle cell

membrane.[1][6]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains

bound to the receptor. This results in a persistent depolarization of the postsynaptic membrane,

which inactivates voltage-gated sodium channels and prevents further action potentials.[1] This

state of prolonged, non-responsive depolarization manifests as a flaccid paralysis. The ultimate

cause of death in coniine poisoning is respiratory arrest due to paralysis of the diaphragm and

intercostal muscles.[1][7]
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Figure 1: Signaling pathway of (-)-coniine at the neuromuscular junction.

Quantitative Analysis of Biological Activity
The biological activity of coniine and its analogs has been quantified through various in vivo

and in vitro assays. The data consistently demonstrates a clear relationship between chemical

structure and toxicological effect.
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Table 1: In Vivo Toxicity of Coniine and Related Alkaloids in Mice

Compound
Enantiomer/Fo
rm

Administration
Route

LD₅₀ (mg/kg) Reference(s)

Coniine (R)-(-) Intravenous 7.0 [2][8]

(±)-Racemic Intravenous 7.7 [2][3][8]

(S)-(+) Intravenous 12.1 [2][8]

γ-Coniceine N/A Intravenous 4.4 [3][9]

N-Methylconiine (R)-(-) Intravenous 16.1 [9]

(±)-Racemic Intravenous 17.8 [3][9]

| | (S)-(+) | Intravenous | 19.2 |[9] |

Table 2: In Vitro Activity and Receptor Binding of (-)-Coniine
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Assay Type System Ligand Parameter Value
Reference(s
)

Functional

Assay

TE-671
Cells
(Human
Fetal
nAChR)

(-)-Coniine
Relative
Potency

More potent
than (±) and
(+) forms

[2][8]

Functional

Assay

Rat

Anococcygeu

s Muscle

(-)-Coniine
-logIC₅₀

(Nitrergic)
3.79 ± 0.11 M [10]

Functional

Assay

Rat

Anococcygeu

s Muscle

(-)-Coniine

-logIC₅₀

(Noradrenergi

c)

4.57 ± 0.12 M [10]

Functional

Assay

Guinea-Pig

Atrium
(-)-Coniine

-logIC₅₀

(Noradrenergi

c)

4.47 ± 0.12 M [10]

Binding

Assay

Rat

Diaphragm

(Muscle

nAChR)

(-)-Coniine IC₅₀ 314 µM [11]

Binding

Assay

Chick Leg

Muscle

(Muscle

nAChR)

(-)-Coniine IC₅₀ 70 µM [11]

Binding

Assay

Rat Brain

(Neuronal

nAChR)

(-)-Coniine IC₅₀
820 - 1100

µM
[11]

| Binding Assay | Chick Brain (Neuronal nAChR) | (-)-Coniine | IC₅₀ | 270 µM |[11] |
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The quantitative data reveals several key structural features that govern the biological activity

of coniine.

Stereoselectivity: The stereochemistry at the C-2 position is a primary determinant of

potency. The (R)-(-)-enantiomer of coniine is approximately 1.7 times more toxic than the

(S)-(+)-enantiomer in vivo (LD₅₀ of 7.0 vs 12.1 mg/kg).[2][8] This stereoselectivity is mirrored

in vitro, where (-)-coniine is a more potent agonist at human fetal muscle-type nAChRs than

(+)-coniine.[2][12] This suggests a specific stereochemical requirement for optimal binding

and activation of the nAChR.

Piperidine Ring Saturation: The presence of a double bond within the piperidine ring, as seen

in the precursor γ-coniceine, significantly enhances toxicity. γ-Coniceine (LD₅₀ 4.4 mg/kg) is

more toxic than any of the coniine enantiomers.[3][9] This suggests that the conformational

rigidity or altered electronic properties conferred by the imine functionality lead to a higher

affinity or efficacy at the receptor.

N-Alkylation: Methylation of the piperidine nitrogen atom markedly reduces toxicity. N-

methylconiine (LD₅₀ 16.1 - 19.2 mg/kg depending on the enantiomer) is significantly less

toxic than coniine.[3][9] This indicates that the free secondary amine is important for activity,

possibly by participating in hydrogen bonding within the receptor binding pocket. The

addition of a bulky methyl group may introduce steric hindrance, weakening the interaction

with the nAChR.

Structural Modification

Effect on Biological Activity
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Impacts
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Figure 2: Key structure-activity relationships for coniine and its analogs.

Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the

biological activity of (-)-coniine.

Protocol 1: In Vitro Potency Assay using TE-671 Cells
This protocol assesses the functional potency of coniine enantiomers by measuring membrane

depolarization in a cell line expressing nAChRs.

Cell Culture: Human TE-671 cells, which endogenously express fetal muscle-type nAChRs,

are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂

atmosphere. Cells are plated into 96-well microplates for the assay.

Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye (e.g.,

from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for approximately 1

hour at room temperature, according to the manufacturer's instructions.

Assay Procedure: The 96-well plate is placed into a fluorometric imaging plate reader

(FLIPR). A baseline fluorescence reading is established.

Compound Addition: Test compounds (e.g., (-)-coniine, (+)-coniine at various

concentrations) are added to the wells. A potent nAChR agonist like epibatidine is used as a

positive control.

Data Acquisition: Changes in fluorescence, corresponding to membrane depolarization, are

monitored in real-time for several minutes following compound addition.

Analysis: The maximum change in fluorescence is used to generate concentration-response

curves. EC₅₀ values are calculated using non-linear regression to determine the relative

potencies of the compounds.[2][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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